Serdexmethylphenidate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

- Im Gegensatz zu seiner Stammverbindung hat Serdexmethylphenidat einen verzögerten Wirkbeginn und eine verlängerte Wirkdauer .

Serdexmethylphenidat: ist ein Prodrug von , das von der Pharmafirma KemPharm (jetzt Zevra Therapeutics) entwickelt wurde.

Herstellungsmethoden

Synthesewege: Serdexmethylphenidat wird aus Dexmethylphenidat synthetisiert. Der genaue Syntheseweg ist ein firmeninternes Geheimnis, aber er beinhaltet chemische Modifikationen, um seine pharmakokinetischen Eigenschaften zu verbessern.

Industrielle Produktion: Details zu den Produktionsmethoden im industriellen Maßstab sind aus kommerziellen Gründen nicht öffentlich zugänglich.

Vorbereitungsmethoden

Synthetic Routes: Serdexmethylphenidate is synthesized from dexmethylphenidate. The exact synthetic route is proprietary, but it involves chemical modifications to enhance its pharmacokinetic properties.

Industrial Production: Details on industrial-scale production methods are not widely available due to commercial considerations.

Analyse Chemischer Reaktionen

Reaktionen: Serdexmethylphenidat durchläuft typische organische Reaktionen, einschließlich , , und .

Häufige Reagenzien und Bedingungen: Spezielle Reagenzien und Bedingungen sind firmeninternes Geheimnis, aber sie dürften Standardtechniken der organischen Chemie beinhalten.

Hauptprodukte: Das Hauptprodukt des Serdexmethylphenidat-Metabolismus ist , das die aktive Verbindung ist, die für seine therapeutische Wirkung verantwortlich ist.

Wissenschaftliche Forschungsanwendungen

Behandlung von ADHS: Serdexmethylphenidat, in Kombination mit Dexmethylphenidat, sorgt für verlängerte Plasmakonzentrationen und therapeutische Vorteile bei einmaliger Tagesdosierung bei ADHS.

Weitere Forschungsgebiete: Obwohl die Informationen begrenzt sind, könnte die weitere Forschung sein Potenzial in anderen Bereichen wie der Neuropharmakologie, der kognitiven Steigerung oder verwandten Störungen erforschen.

Wirkmechanismus

Wirkmechanismus von Dexmethylphenidat: Dexmethylphenidat hemmt in erster Linie die Wiederaufnahme von und im Gehirn, was zu erhöhten extrazellulären Spiegeln dieser Neurotransmitter führt. Diese verstärkte Signalübertragung trägt zu einer verbesserten Aufmerksamkeit und Konzentration bei Menschen mit ADHS bei.

Wirkmechanismus

Dexmethylphenidate Mechanism: Dexmethylphenidate primarily inhibits the reuptake of and in the brain, leading to increased extracellular levels of these neurotransmitters. This enhanced signaling contributes to improved attention and focus in individuals with ADHD.

Vergleich Mit ähnlichen Verbindungen

Einzigartigkeit: Die Einzigartigkeit von Serdexmethylphenidat liegt in seiner Prodrug-Natur, die eine verlängerte therapeutische Wirkung ermöglicht.

Ähnliche Verbindungen: Weitere verwandte Verbindungen sind (racemisches Gemisch), , und .

Eigenschaften

| Attention Deficit Hyperactivity Disorder (ADHD) is an early-onset neurodevelopmental disorder that often extends into adulthood and is characterized by developmentally inappropriate and impaired attention, impulsivity, and motor hyperactivity. Proper diagnosis is hindered by a lack of biological markers (based on symptoms alone), a spectrum of severity, and frequent comorbidities such as autism spectrum disorder, reading disabilities, developmental coordination disorders, and tic disorders. Although the underlying cause(s) is unclear, dopaminergic, noradrenergic, serotonergic, cholinergic, glutaminergic, and opioid neurotransmission likely plays a role. Serdexmethylphenidate is a prodrug of the CNS stimulant [dexmethylphenidate](MPH), a common first-line treatment for ADHD. The main effect of MPH is to increase the extracellular levels of dopamine and norepinephrine, which has numerous potential downstream effects. This occurs mainly due to MPH's ability to inhibit the corresponding dopamine and norepinephrine monoamine transporters. Other studies have suggested additional possible MPH functions, including serotonin 5-HT1A receptor agonism, redistribution of vesicular monoamine transporter-2 (VMAT-2), and either direct or indirect activation of α2-adrenergic receptors. Overall, imaging studies reveal that MPH acts to alter brain activity in relevant regions associated with executive function, emotional regulation, reward processing, and working memory. | |

CAS-Nummer |

1996626-29-9 |

Molekularformel |

C25H29N3O8 |

Molekulargewicht |

499.5 g/mol |

IUPAC-Name |

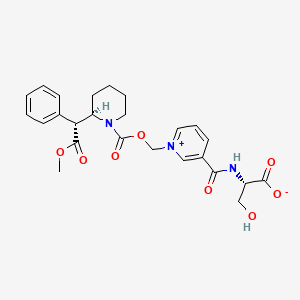

(2S)-3-hydroxy-2-[[1-[[(2R)-2-[(1R)-2-methoxy-2-oxo-1-phenylethyl]piperidine-1-carbonyl]oxymethyl]pyridin-1-ium-3-carbonyl]amino]propanoate |

InChI |

InChI=1S/C25H29N3O8/c1-35-24(33)21(17-8-3-2-4-9-17)20-11-5-6-13-28(20)25(34)36-16-27-12-7-10-18(14-27)22(30)26-19(15-29)23(31)32/h2-4,7-10,12,14,19-21,29H,5-6,11,13,15-16H2,1H3,(H-,26,30,31,32)/t19-,20+,21+/m0/s1 |

InChI-Schlüssel |

UBZPNQRBUOBBLN-PWRODBHTSA-N |

SMILES |

OC[C@@H](C([O-])=O)NC(C1=C[N+](COC(N2[C@@H]([C@@H](C3=CC=CC=C3)C(OC)=O)CCCC2)=O)=CC=C1)=O |

Isomerische SMILES |

COC(=O)[C@@H]([C@H]1CCCCN1C(=O)OC[N+]2=CC=CC(=C2)C(=O)N[C@@H](CO)C(=O)[O-])C3=CC=CC=C3 |

Kanonische SMILES |

COC(=O)C(C1CCCCN1C(=O)OC[N+]2=CC=CC(=C2)C(=O)NC(CO)C(=O)[O-])C3=CC=CC=C3 |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Serdexmethylphenidate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

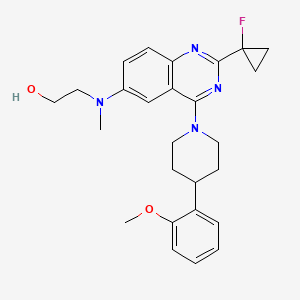

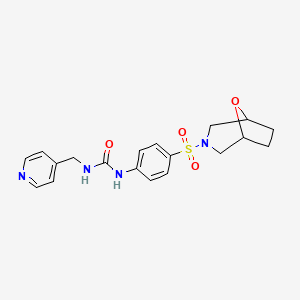

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-Methylbenzo[d]oxazol-6-yl)-3-(1,5-naphthyridin-4-yl)urea](/img/structure/B610713.png)

![3-[4-cyano-3-[(2R)-3-[[1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-yl]amino]-2-hydroxypropoxy]phenyl]propanoic acid;hydrochloride](/img/structure/B610715.png)

![4-[1-ethyl-7-[(piperidin-4-ylamino)methyl]imidazo[4,5-c]pyridin-2-yl]-1,2,5-oxadiazol-3-amine;dihydrochloride](/img/structure/B610717.png)

![[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethylimidazo[4,5-c]pyridin-7-yl]-[(3S)-3-aminopyrrolidin-1-yl]methanone;dihydrochloride](/img/structure/B610718.png)

![3,4-Difluoro-N-[(1S)-1-[6-[4-(2-pyridinyl)-1-piperazinyl]-2-pyrazinyl]ethyl]benzenepropanamide](/img/structure/B610720.png)

![5-{[6-chloro-5-(2'-hydroxy[1,1'-biphenyl]-4-yl)-1H-imidazo[4,5-b]pyridin-2-yl]oxy}-2-methylbenzoic acid](/img/structure/B610733.png)

![Manganese(2+);2,5,12,15,18-pentazatricyclo[17.4.0.06,11]tricosane;dichloride](/img/structure/B610735.png)